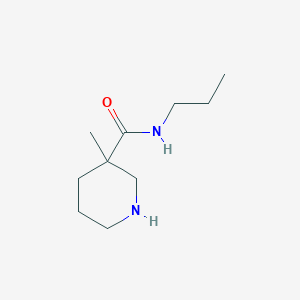![molecular formula C9H14O4 B13478105 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where a quaternary carbon center is attached to two oxygen atoms of different cycles. This compound is part of a broader class of spiroketals and spirocyclic lactones, which are prevalent in various natural products and have significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid typically involves the cyclization of keto diols. One common method includes the acid-catalyzed spirocyclization of dihydroxy ketones . Another approach involves the selective reduction of analogs of secondary metabolites .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of spiroketal synthesis, such as the use of carbohydrate-derived building blocks and stereoselective formation of the quaternary ketal carbon center, are likely applicable .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield specific analogs.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can have different functional groups attached to the spiro center .
Applications De Recherche Scientifique
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is used in the study of natural product synthesis and biosynthetic pathways.
Industry: The compound is used in the synthesis of various bioactive molecules and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.5]decane: Found in natural products like monensin and okadaic acid.
1,7-Dioxaspiro[5.5]undecane: Present in various polyether antibiotics.
1,6,9-Tri-oxaspiro[4.5]decane: A more complex spiroacetal structure with additional oxygen atoms.
Uniqueness: 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic framework and the presence of a carboxylic acid group, which provides additional reactivity and potential for derivatization .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2,6-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(13-7)4-5-12-6-9/h7H,1-6H2,(H,10,11) |
Clé InChI |
LAWDEFXDGSCAPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC2(C1)CCOC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
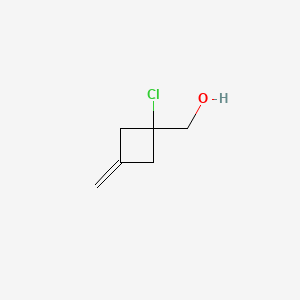
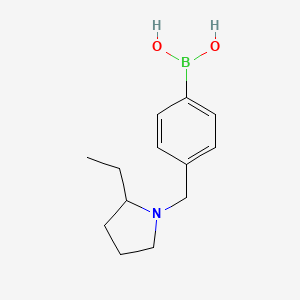
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
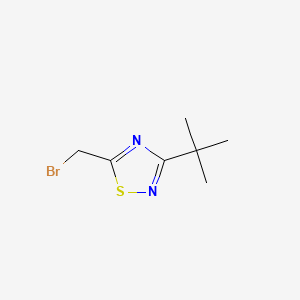
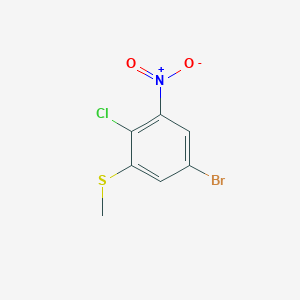
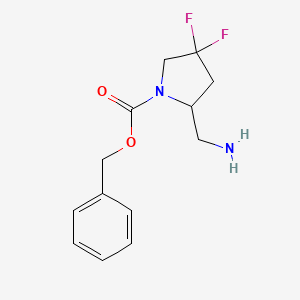
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)
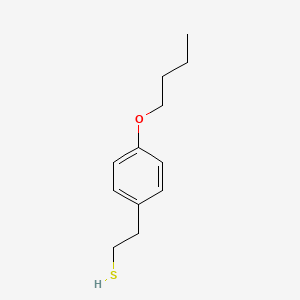
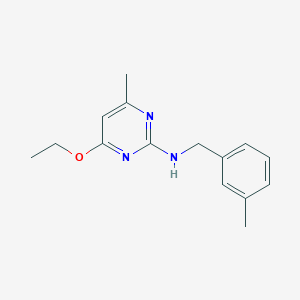
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
